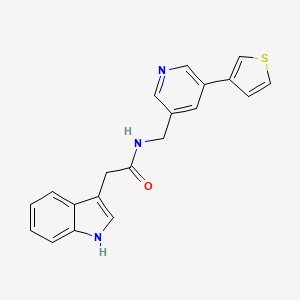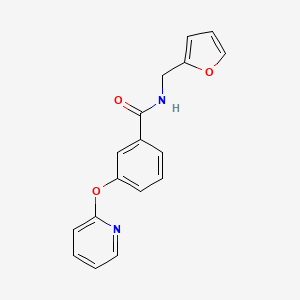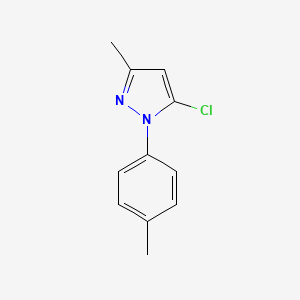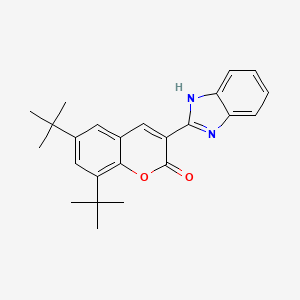![molecular formula C13H22ClN3O B3020728 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide CAS No. 2411257-57-1](/img/structure/B3020728.png)
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane of cells, and are involved in regulating calcium signaling and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to increase the activity of sigma-1 receptors, which can lead to changes in intracellular calcium levels and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to modulate ion channels, which can affect neuronal excitability.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal and mood enhancement. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. One limitation of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, and to identify other potential targets for the compound. Finally, the development of new synthesis methods for 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide may increase its availability and make it more accessible to researchers.
Synthesemethoden
The synthesis of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide involves several steps, including the reaction of 2-chloro-N-methylpropanamide with 1-propylimidazole in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropylamine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have a modulatory effect on ion channels, which can affect neuronal excitability.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O/c1-4-8-17-10-7-15-12(17)6-5-9-16(3)13(18)11(2)14/h7,10-11H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWDCJSAURVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCCN(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)

![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)


